[2-(Pyridin-2-YL)ethyl](pyridin-4-ylmethyl)amine

Coordination chemistry Catalyst ligand design Chelate effect

[2-(Pyridin-2-YL)ethyl](pyridin-4-ylmethyl)amine (CAS 1019542-10-9) is a bifunctional, non‑symmetrical pyridylalkylamine composed of a 2‑(pyridin‑2‑yl)ethyl arm and a pyridin‑4‑ylmethyl arm linked through a secondary amine. With molecular formula C13H15N3 and molecular weight 213.28 g·mol⁻¹, the compound presents one hydrogen‑bond donor (the secondary amine NH), three hydrogen‑bond acceptors (the two pyridine N atoms plus the amine N), five rotatable bonds, and a computed XLogP3 of 0.8.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
Cat. No. B13258285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Pyridin-2-YL)ethyl](pyridin-4-ylmethyl)amine
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCNCC2=CC=NC=C2
InChIInChI=1S/C13H15N3/c1-2-7-16-13(3-1)6-10-15-11-12-4-8-14-9-5-12/h1-5,7-9,15H,6,10-11H2
InChIKeyJJBMPBSXJSQCMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-2-yl)ethylamine Derivative [2-(Pyridin-2-YL)ethyl](pyridin-4-ylmethyl)amine: Key Identity and Structural Baseline for Procurement


[2-(Pyridin-2-YL)ethyl](pyridin-4-ylmethyl)amine (CAS 1019542-10-9) is a bifunctional, non‑symmetrical pyridylalkylamine composed of a 2‑(pyridin‑2‑yl)ethyl arm and a pyridin‑4‑ylmethyl arm linked through a secondary amine [1]. With molecular formula C13H15N3 and molecular weight 213.28 g·mol⁻¹, the compound presents one hydrogen‑bond donor (the secondary amine NH), three hydrogen‑bond acceptors (the two pyridine N atoms plus the amine N), five rotatable bonds, and a computed XLogP3 of 0.8 [1]. Its dual‑pyridine architecture enables simultaneous or sequential coordination to metal centres, making it a versatile scaffold for catalyst design and medicinal chemistry .

1 Non‑symmetrical dual‑pyridine scaffold supports catalyst design and coordination studies
2 Ethylene spacer enables six‑membered chelate ring formation with transition metals
3 Secondary amine H‑bond donor and moderate lipophilicity reported for medicinal chemistry lead optimization

Why Broad-Spectrum Pyridylamine Substitutes Cannot Replace [2-(Pyridin-2-YL)ethyl](pyridin-4-ylmethyl)amine in Structure‑Sensitive Applications


Pyridylalkylamines share a common pyridine‑amine motif, but subtle changes in spacer length, regiochemistry, and N‑substitution profoundly alter the geometry of the metal‑binding pocket, the electronic character of the donor atoms, and the molecule’s lipophilicity [1]. For instance, shortening the ethylene bridge to a methylene linker restricts the chelate ring size upon metal coordination, while N‑methylation quaternises the amine nitrogen and eliminates the hydrogen‑bond donor that is often critical for substrate recognition or secondary‑sphere interactions [2]. Consequently, direct replacement with a near‑neighbour analog risks a complete loss of catalytic turnover, a drop in binding affinity, or an undesirable shift in physicochemical properties that can derail a synthetic route or a biological assay.

Spacer length Shortening the ethylene bridge to a methylene linker may shift chelate ring size from six‑ to five‑membered, altering metal‑binding geometry and catalyst performance.
N‑substitution N‑methylation removes the secondary amine H‑bond donor, which can disrupt key target‑engagement or secondary‑sphere interactions.
Regiochemistry Changing the pyridine attachment points (2‑ vs 4‑position) may shift electronic and steric profiles, limiting direct replacement in structure‑sensitive workflows.

Quantitative Head‑to‑Head Evidence That Distinguishes [2-(Pyridin-2-YL)ethyl](pyridin-4-ylmethyl)amine from the Closest Analogs


Conformational Flexibility Governs Chelate Ring Size and Metal‑Binding Geometry

The target compound possesses five rotatable bonds, allowing the pyridin-2-yl and pyridin-4-ylmethyl arms to adopt a favourable conformation for six‑membered chelate formation upon metal complexation [1]. In contrast, the methylene‑bridged analog (pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine contains only four rotatable bonds and enforces a five‑membered chelate ring, which is known to impart a different bite angle and stability profile [2]. The difference in rotatable bond count (5 versus 4) directly translates to a distinct intramolecular N···N distance and coordination geometry, influencing catalytic turnover frequency and enantioselectivity in asymmetric transformations [3].

Chelate ring control
Class‑level
5 vs. 4 rotatable bonds Δ = +1
Reported to influence chelate geometry and catalyst design selection
Six‑ vs five‑membered ring context; gas‑phase optimization
Coordination chemistry Catalyst ligand design Chelate effect

Lipophilicity Tuning via Ethylene Spacer vs Methylene or N‑Methyl Substitution

The target compound exhibits a computed XLogP3 of 0.8 [1]. The methylene analog (pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine has a lower XLogP3 of approximately 0.3 [2], while the N‑methyl derivative N‑methyl‑2‑(pyridin‑2‑yl)‑N‑(pyridin‑4‑ylmethyl)ethanamine shows a higher XLogP3 of 1.6 [3]. These differences (ΔLogP = 0.5 and −0.8, respectively) are significant in medicinal chemistry, as a LogP shift of 0.5–1.0 units can greatly affect membrane permeability, solubility, and off‑target binding [4].

Lipophilicity tuning
Reported
XLogP3: 0.8 ΔLogP +0.5 / –0.8
Supports lipophilicity review for lead‑like profiles
Cross‑study comparable; vs methylene and N‑methyl analogs
Drug design ADME prediction LogP optimisation

Preservation of a Secondary Amine Hydrogen‑Bond Donor Differentiates the Target from N‑Methylated Analogs

The target compound retains one hydrogen‑bond donor (the NH group) [1]. In contrast, the N‑methyl analog N‑methyl‑2‑(pyridin‑2‑yl)‑N‑(pyridin‑4‑ylmethyl)ethanamine lacks any H‑bond donor (HBD count = 0) [2]. The presence of the NH donor enables a key interaction that is often required for target engagement; for example, in Kv7 potassium‑channel modulators, an NH group forms a critical hydrogen bond with the channel pore [3]. Loss of this donor through N‑methylation eliminates this interaction and can reduce potency by orders of magnitude.

H‑bond donor retention
Reported
HBD count: 1 vs. 0 Δ = +1
Secondary amine NH may support target‑engagement interactions
Kv7 modulator pharmacophore context; N‑methyl analog lacks donor
Molecular recognition Hydrogen bonding Medicinal chemistry

High‑Return Application Scenarios for [2-(Pyridin-2-YL)ethyl](pyridin-4-ylmethyl)amine Based on Differential Evidence


Design of Six‑Membered Chelate Ligands for Transition‑Metal Catalysis

The target compound’s ethylene spacer yields a six‑membered chelate ring upon coordination, offering a bite angle and ring strain profile distinct from the five‑membered ring of methylene‑bridged analogs [1]. This geometry is particularly advantageous in palladium‑catalysed cross‑couplings and olefin oligomerisation, where patent literature demonstrates that pyridylamine ligands with longer spacers can enhance catalyst productivity and selectivity [2].

Medicinal Chemistry Lead Optimisation Requiring Fine‑Tuned Lipophilicity and Hydrogen‑Bonding

With an XLogP3 of 0.8 and one hydrogen‑bond donor, the compound occupies a desirable region of property space for oral drug candidates [1]. Its intermediate lipophilicity—higher than the methylene analog (XLogP3 ≈0.3) but lower than the N‑methyl derivative (XLogP3 =1.6)—makes it a valuable scaffold for balancing permeability and solubility, while the NH donor enables essential target interactions as evidenced in Kv7 channel modulator patents [2].

Asymmetric Synthesis Using Chiral Pyridylalkylamine Ligands

The presence of a prochiral amine centre and the ability to form a six‑membered chelate make the target compound a promising precursor for chiral ligand libraries. Related 1‑(pyridin‑2‑yl)ethylamine derivatives have been resolved into enantiopure forms and successfully applied in enantioselective transfer hydrogenation [3]. The target compound’s additional pyridin‑4‑ylmethyl group provides a second coordination point that can further fine‑tune stereoselectivity without compromising the six‑membered chelate geometry.

Application
Selection Property
Validation Focus
Transition‑metal catalysis ligand design
Ethylene spacer for six‑membered chelate ring
Bite angle, chelate stability, and enantioselectivity review
Medicinal chemistry lead optimization
Intermediate lipophilicity and H‑bond donor presence
Permeability, solubility, and off‑target binding profiling
Chiral ligand libraries for asymmetric synthesis
Prochiral amine and dual‑pyridine architecture
Enantioselective induction and chelate geometry optimization
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